
Subphthalocyaninate(2-)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Subphthalocyaninate(2-) is a member of subphthalocyanines. It is a conjugate base of a subphthalocyanine.
Scientific Research Applications
Optical and Electronic Properties
- Subphthalocyanines (SubPcs) show promise in fields like non-linear optics, photovoltaics, photodynamic therapy, and anion sensing due to their unique chemical and physical properties. Their lower homology to phthalocyanines contributes to their interesting applications in contemporary research (Medina & Claessens, 2009).
- The unique properties of SubPcs, including their chemical and thermal stability and strong absorption near 600 nm, make them potential candidates for optical storage applications, like DVD-R (Cao et al., 2002).
Photovoltaic and Solar Cell Applications
- SubPcs are used in organic solar cells due to their high extinction coefficient and dielectric constant. They demonstrate a power conversion efficiency of 3.0% under 1 sun in bilayer donor/acceptor heterojunctions (Gommans et al., 2007).
- They are also being explored as alternative acceptor components in bulk heterojunction devices, showing promise as an alternative to fullerenes for polymer solar cells (Ebenhoch et al., 2015).
Medical and Biomedical Applications
- In the medical field, SubPcs have been found useful for optical imaging and therapy of cancer. Their interaction with light can be applied in theranostic applications, including photodynamic therapy (PDT) and fluorescence-based imaging of various cancer cell lines (van de Winckel et al., 2018).
- SubPcs conjugated with chelating ligands are being harnessed for bimodal imaging and theranostics in medical imaging techniques such as MRI, PET, SPECT, RIT, and NCT (Bernhard et al., 2015).
Chemical Sensing
- SubPcs have been used as selective chemodosimeters for the coordination of fluoride ion to the boron center, demonstrating their potential as sensitive and selective colorimetric and fluorescent sensors to fluoride ions (Xu et al., 2005).
Nonlinear Optics
- SubPcs are being explored for their potential in second-order nonlinear optics. The suppression of multiphoton fluorescence is key to accurately retrieve their molecular first hyperpolarizability by hyper-Rayleigh scattering (Olbrechts et al., 1999).
Electronic Memory Devices
- SubPcs are also investigated in the development of resistive memory devices. The positioning of substituents on the SubPc core can influence memory behavior, offering insights into designing multistate organic memory devices (Chan et al., 2017).
properties
Product Name |
Subphthalocyaninate(2-) |
|---|---|
Molecular Formula |
C24H12N6-2 |
Molecular Weight |
384.4 g/mol |
IUPAC Name |
2,11,20,28-tetraza-29,30-diazanidaheptacyclo[19.6.1.13,10.112,19.04,9.013,18.022,27]triaconta-1,3,5,7,9,11,13,15,17,19,21(28),22,24,26-tetradecaene |
InChI |
InChI=1S/C24H12N6/c1-2-8-14-13(7-1)19-25-20(14)29-22-17-11-5-6-12-18(17)24(27-22)30-23-16-10-4-3-9-15(16)21(26-23)28-19/h1-12H/q-2 |
InChI Key |
GOPACOBFGLQZSF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC4=C5C=CC=CC5=C([N-]4)N=C6C7=CC=CC=C7C(=N6)N=C2[N-]3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



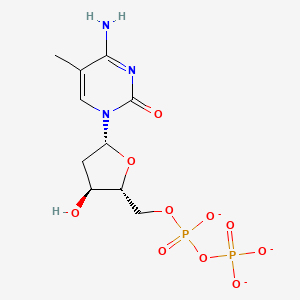
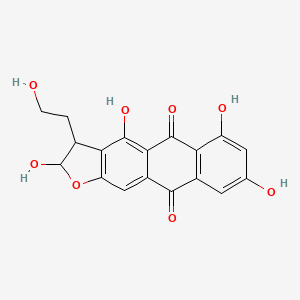
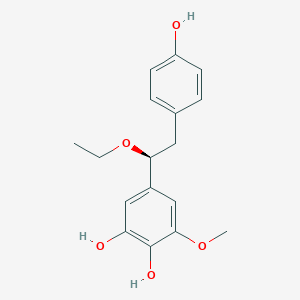

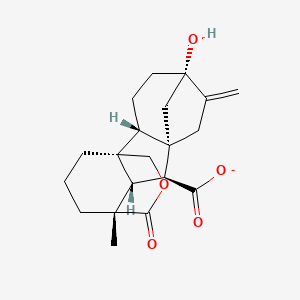
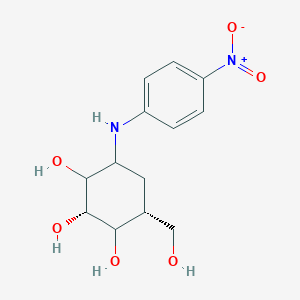

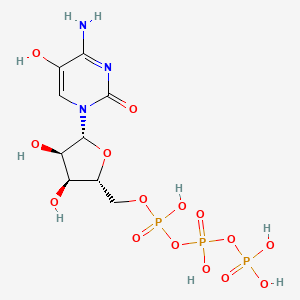
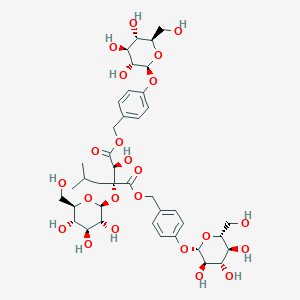
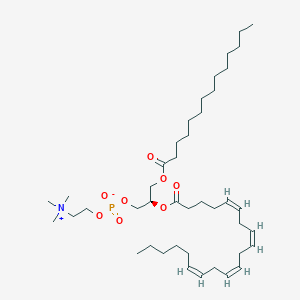
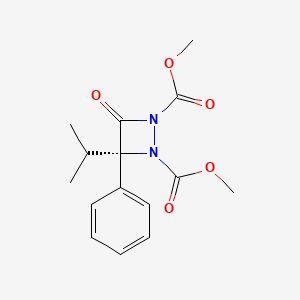

![4-tert-butyl-N-[5-[[2-oxo-2-(2-oxolanylmethylamino)ethyl]thio]-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B1263294.png)
![[(2R,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl] [hydroxy-[(6Z,10E,14E)-3,7,11,15,19-pentamethylicosa-6,10,14,18-tetraenoxy]phosphoryl] hydrogen phosphate](/img/structure/B1263295.png)